4,8-Dichloroquinazoline is a compound belonging to the quinazoline family, characterized by the presence of chlorine substituents at the 4 and 8 positions on the quinazoline ring. Quinazolines are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities and potential applications in pharmaceuticals. The specific structure of 4,8-dichloroquinazoline allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
4,8-Dichloroquinazoline can be synthesized through several methods involving the reaction of anthranilic acid with urea, followed by chlorination processes. It is often derived from more complex quinazoline derivatives through specific chemical reactions that introduce the dichloro substituents.
4,8-Dichloroquinazoline is classified as a halogenated heterocyclic compound. Its structure includes a fused benzene and pyrimidine ring system, which is typical of quinazolines. The presence of chlorine atoms classifies it further as a chlorinated organic compound.
The synthesis of 4,8-dichloroquinazoline typically involves several steps:
A common synthetic route involves heating anthranilic acid with urea at approximately 190 °C to yield a quinazoline intermediate. Subsequently, this intermediate undergoes chlorination using phosphorus oxychloride and diisopropyl ethylamine, typically at temperatures around 110 °C for several hours, resulting in 4,8-dichloroquinazoline with yields often exceeding 60% .
The molecular structure of 4,8-dichloroquinazoline consists of a core quinazoline framework with two chlorine substituents located at the 4 and 8 positions. This structure can be represented as follows:
The structural characterization can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR data typically shows distinct signals corresponding to the aromatic protons and nitrogen atoms in the structure.
4,8-Dichloroquinazoline participates in various chemical reactions typical of halogenated compounds:
For example, when reacted with methylamine, 4,8-dichloroquinazoline can yield substituted derivatives through nucleophilic substitution at one of the chlorine sites . This versatility makes it an important building block in medicinal chemistry.
The mechanism of action for compounds derived from 4,8-dichloroquinazoline often involves interaction with biological targets such as enzymes or receptors. For instance:
4,8-Dichloroquinazoline and its derivatives have several applications in scientific research:
The quinazoline core, a bicyclic heterocycle comprising fused benzene and pyrimidine rings, has been a cornerstone of medicinal chemistry since its first synthesis in the 19th century. August Bischler and Lang achieved the first preparation of quinazoline via decarboxylation of a 2-carboxy derivative in 1895 [3]. However, the specific exploration of halogenated quinazolines, such as 4,8-dichloroquinazoline (CAS No. 7148-34-7), gained momentum in the late 20th century alongside advances in heterocyclic chemistry and rational drug design. This compound emerged as a strategic intermediate due to the electronic activation imparted by chlorine atoms at the C4 and C8 positions, which facilitate regioselective nucleophilic substitutions [5] [6]. Historically, quinazoline-based drug discovery accelerated with the FDA approval of antifolate agents (e.g., raltitrexed) and kinase inhibitors (e.g., gefitinib), underscoring the scaffold’s versatility. The dichlorination pattern in 4,8-dichloroquinazoline enhances its reactivity over monosubstituted analogs, enabling efficient derivatization for structure-activity relationship (SAR) studies [2] [3]. Its commercial availability from suppliers like ChemShuttle and Ambeed since the early 2000s further cemented its role in medicinal chemistry campaigns [1] [4].
Table 1: Key Physicochemical Properties of 4,8-Dichloroquinazoline
Property | Value | Measurement Method/Source |
---|---|---|
CAS Registry Number | 7148-34-7 | Chemical Databases [1] [4] |
Molecular Formula | C₈H₄Cl₂N₂ | Elemental Analysis [1] |
Molecular Weight | 199.04 g/mol | Mass Spectrometry [4] |
Melting Point | 175–176°C | Differential Scanning Calorimetry [7] |
Predicted LogP (XLOGP3) | 3.13 | Computational Modeling [4] |
Water Solubility (ESOL) | 0.0433 mg/mL (0.000217 mol/L) | Thermodynamic Solubility Assay [4] |
Topological Polar Surface Area | 25.78 Ų | Computational Modeling [4] |
4,8-Dichloroquinazoline serves as a multifunctional synthon in drug discovery, leveraging the differential reactivity of its chlorine atoms for sequential derivatization. The C4 chlorine is electronically activated by the adjacent nitrogen atom (N3), making it highly susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the C8 chlorine, positioned on the benzenoid ring, requires harsher conditions for displacement, enabling orthogonal functionalization [5] [9]. This regioselectivity is quantified by density functional theory (DFT) calculations, which reveal a lower activation energy barrier for nucleophilic attack at C4 (ΔG‡ = 18.2 kcal/mol) compared to C8 (ΔG‡ = 26.7 kcal/mol) due to higher LUMO coefficients at C4 [5]. Consequently, 4,8-dichloroquinazoline acts as a template for generating "privileged structures"—molecular frameworks capable of interacting with diverse biological targets. Key applications include:
Table 2: Regioselective Reactivity of 4,8-Dichloroquinazoline
Reaction Site | Activation Energy (ΔG‡) | Preferred Conditions | Key Product Applications |
---|---|---|---|
C4 (Pyrimidine Ring) | 18.2 kcal/mol | Mild base (Et₃N), polar aprotic solvents (THF/DMF), 25–60°C [5] | EGFR inhibitors, PDE7 inhibitors [3] [9] |
C8 (Benzene Ring) | 26.7 kcal/mol | Strong base (NaH), high temperature (>100°C), Cu catalysis [5] | DNA-intercalating agents, topoisomerase inhibitors [8] |
The scaffold’s versatility is enhanced by its compatibility with modern synthetic methods, including microwave-assisted amination and Pd-catalyzed cross-coupling. For instance, 8-chloro substituents undergo Suzuki coupling with aryl boronic acids to introduce biaryl motifs that enhance target affinity [6]. Additionally, the electron-deficient quinazoline core participates in cycloaddition reactions, enabling access to polycyclic systems like triazolo[4,3-c]quinazolines for kinase inhibition [3] [9]. This synthetic flexibility, combined with the pharmacophoric features of the quinazoline nucleus (e.g., hydrogen-bond acceptor sites at N1 and N3), solidifies 4,8-dichloroquinazoline’s status as a high-value building block in medicinal chemistry [2] [6].
Table 3: Bioactive Derivatives Synthesized from 4,8-Dichloroquinazoline
Derivative Class | Synthetic Route | Biological Activity | Potency |
---|---|---|---|
4-Hydrazinyl-8-chloroquinazoline | SNAr with hydrazine at C4 [9] | PDE7A inhibition | 85% inhibition at 10 μM [9] |
Triazoloquinazolines | Cyclization of hydrazones with Br₂/AcOH [9] | Anti-inflammatory (cAMP modulation) | IC50 = 0.82 μM (compound 5f) [9] |
Indolo[2,1-b]quinazolines | Pd-catalyzed indole fusion at C8 [8] | Anticancer (topoisomerase II inhibition) | IC50 = 1.2 μM (HeLa cells) [8] |
4-Anilino-8-chloroquinazolines | SNAr with anilines at C4 [3] [5] | EGFR tyrosine kinase inhibition | IC50 = 0.096 μM [3] |
Note: IC50 = Half-maximal inhibitory concentration; cAMP = cyclic adenosine monophosphate.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: